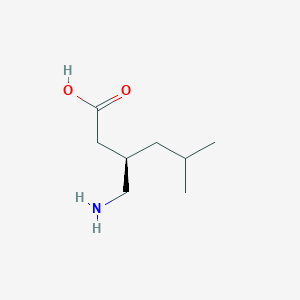

(3R)-3-(aminomethyl)-5-methylhexanoic acid

Vue d'ensemble

Description

“(3R)-3-(aminomethyl)-5-methylhexanoic acid” is a chemical compound with the molecular formula C7H15NO2 . It contains a total of 33 bonds, including 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Synthesis Analysis

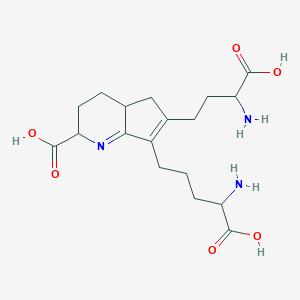

The synthesis of “(3R)-3-(aminomethyl)-5-methylhexanoic acid” and similar compounds has been a topic of research. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported .

Molecular Structure Analysis

The molecular structure of “(3R)-3-(aminomethyl)-5-methylhexanoic acid” is characterized by the presence of an aminomethyl group and a methylhexanoic acid group . The molecule contains a total of 34 atoms, including 21 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Applications De Recherche Scientifique

Neuroscience

®-Pregabalin has been extensively studied in neuroscience for its neuroprotective and neuro-modulatory effects. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, modulating the release of several neurotransmitters. This action is beneficial in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder .

Pharmacology

In pharmacology, ®-Pregabalin’s mechanism of action is a subject of study for developing new therapeutic agents. Its pharmacokinetic properties, such as high bioavailability and low protein binding, make it an ideal candidate for treating conditions with a central nervous system component .

Pain Management

®-Pregabalin is widely used in pain management, particularly for chronic pain conditions like fibromyalgia and spinal cord injury. Its efficacy in reducing pain intensity and improving sleep quality is a key area of research, with clinical trials demonstrating significant benefits for patients .

Neurology

The compound’s applications in neurology include the management of seizures and its potential use in neurodegenerative diseases. Research is ongoing to explore its effects on cognitive function and its possible protective role in conditions like Alzheimer’s disease .

Mental Health

®-Pregabalin’s anxiolytic properties are utilized in mental health for treating anxiety disorders. Studies are exploring its impact on mood disorders and its potential use in the treatment of substance abuse, given its calming effect on the central nervous system .

Anesthesiology

In anesthesiology, ®-Pregabalin is researched for its preoperative anxiolytic and postoperative analgesic properties. It may reduce the need for opioids post-surgery and is being studied for its effectiveness in improving surgical outcomes .

Addiction Treatment

The role of ®-Pregabalin in addiction treatment is an emerging field of study. Its potential to alleviate withdrawal symptoms and reduce cravings is being investigated, with the aim of incorporating it into comprehensive treatment programs for substance use disorders .

Clinical Trials

®-Pregabalin is the subject of numerous clinical trials aimed at expanding its therapeutic applications. Its safety profile, efficacy, and potential new uses are being evaluated using statistical methods and programming tools like R to analyze trial data .

Propriétés

IUPAC Name |

(3R)-3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276292 | |

| Record name | CHEMBL167003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148553-51-9, 148553-50-8 | |

| Record name | (R)-Pregabalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregabalin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregabalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHEMBL167003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148553-51-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGABALIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R7ZI0HBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of chirality in the context of Pregabalin, and how does the (R)-enantiomer specifically contribute to its pharmaceutical activity?

A1: While both (R)- and (S)-enantiomers of Pregabalin exist, only the (R)-enantiomer exhibits significant pharmacological activity. [] This highlights the crucial role of chirality in drug activity. The specific interaction of (R)-Pregabalin with its biological target, likely due to its three-dimensional structure, contributes to its effectiveness as an anticonvulsant.

Q2: Can you elaborate on the role of pH in the isolation and purification of (R)-Pregabalin during synthesis?

A2: Research indicates that the pH of the solution significantly influences the isolation of (R)-Pregabalin during diastereomeric salt resolution. [] This is particularly important when using amphoteric resolving agents like (S)-phenylalanine. The pKa of the resolving agent's carboxyl group needs careful consideration during pH optimization for efficient separation of the desired enantiomer.

Q3: How can (R)-Pregabalin be synthesized using organocatalytic methods, and what are the advantages of this approach?

A3: (R)-Pregabalin can be synthesized using an organocatalytic Michael addition reaction between aldehydes and trans-β-nitrostyrenes. [] This approach, utilizing polyethylene glycol (PEG) as a recyclable solvent, offers advantages such as high stereoselectivity, good yields, and a reduced environmental footprint compared to traditional synthetic methods.

Q4: What analytical techniques are employed to assess the enantiomeric purity of Pregabalin?

A4: High-performance liquid chromatography (HPLC) with chiral precolumn derivatization is a commonly used technique to determine the enantiomeric purity of Pregabalin. [] This method involves derivatizing Pregabalin with a chiral reagent, followed by separation and detection of the resulting diastereomers.

Q5: What potential risks are associated with the combined use of Pregabalin and opioids, and what research has been done to understand these risks?

A5: Research suggests an increased risk of respiratory depression when Pregabalin is used concurrently with opioids like heroin. [] Studies in mice have shown that even low doses of (S)-Pregabalin, which is not the pharmacologically active enantiomer, can enhance the respiratory depressant effects of morphine. This highlights the need for caution and further research on the potential dangers of combining these substances.

Q6: During the development of Pregabalin, what impurities were identified, and how were they characterized?

A6: Six potential impurities were discovered during the process development of Pregabalin, ranging in concentration from 0.01% to 0.15%. [] These impurities were synthesized and thoroughly characterized using spectroscopic techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. This characterization is essential for quality control and ensuring the safety and efficacy of the final drug product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)